molecular formula C7H15FN2 B3139180 2-(3-Fluoropiperidin-1-yl)ethanamine CAS No. 477577-23-4

2-(3-Fluoropiperidin-1-yl)ethanamine

Cat. No.: B3139180
CAS No.: 477577-23-4
M. Wt: 146.21 g/mol
InChI Key: ZDSQYCHUPBZWNG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Ethanamine Motifs in Bioactive Scaffold Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of natural alkaloids and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with a wide range of biological targets. More than 70 FDA-approved drugs contain the piperidine moiety, which is a testament to its versatility and acceptance by biological systems.

The ethanamine side chain, on the other hand, provides a crucial linker and a basic nitrogen atom that can participate in key hydrogen bonding interactions with receptors and enzymes. The combination of the piperidine ring and the ethanamine motif to form aminopiperidine structures is a common feature in many biologically active compounds, including antihistamines, antipsychotics, and opioid analgesics.

Current Research Landscape for 2-(3-Fluoropiperidin-1-yl)ethanamine and Related Aminopiperidine Structures

While dedicated research on 2-(3-Fluoropiperidin-1-yl)ethanamine is still emerging, the broader field of aminopiperidine structures is an area of intense investigation. Scientists are actively exploring the synthesis and pharmacological activity of various substituted aminopiperidines. For instance, N-(2-aminoethyl)piperidine-4-carboxamide has been identified as a promising scaffold for the development of multi-kinase inhibitors for cancer therapy. nih.gov Furthermore, the synthesis of chiral 3-fluoropiperidines through methods like asymmetric intramolecular Pd(II)-catalyzed aminofluorination highlights the ongoing efforts to create novel fluorinated building blocks for drug discovery. tandfonline.comnih.gov

The synthesis of fluorinated piperidines can be approached through various strategies, including the dearomatization-hydrogenation of fluoropyridines and the use of specialized fluorinating agents. These methods provide access to a diverse range of fluorinated piperidine analogs that can be further elaborated to explore their therapeutic potential.

Rationale for Investigating 2-(3-Fluoropiperidin-1-yl)ethanamine as a Core Research Scaffold

The rationale for investigating 2-(3-Fluoropiperidin-1-yl)ethanamine as a core research scaffold is rooted in the principle of molecular hybridization. This compound combines the proven benefits of the piperidine and ethanamine motifs with the strategic introduction of a fluorine atom. The fluorine at the 3-position of the piperidine ring is expected to influence the conformation of the ring and the basicity of the piperidine nitrogen, which can in turn affect the molecule's binding affinity and selectivity for its biological target.

Furthermore, the ethanamine side chain provides a point for further chemical modification, allowing for the creation of a library of derivatives with diverse pharmacological properties. The use of 2-(3-Fluoropiperidin-1-yl)ethanamine as a building block can lead to the development of novel drug candidates with improved efficacy, reduced side effects, and better pharmacokinetic profiles. The exploration of this and similar fluorinated aminopiperidine scaffolds is a promising avenue for the discovery of next-generation therapeutics.

Detailed Research Findings

While specific research on 2-(3-Fluoropiperidin-1-yl)ethanamine is limited, studies on closely related analogs provide valuable insights into its potential applications and pharmacological properties.

Synthesis of Fluorinated Piperidine Scaffolds

The synthesis of fluorinated piperidines is a key area of research, with several methods being developed to introduce fluorine into the piperidine ring with high regio- and stereoselectivity.

Synthetic MethodDescriptionKey Features
Asymmetric Hydrogenation of FluoroenamidesThis method involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine (B92270). It avoids direct stereoselective fluorination. scientificupdate.comHigh enantioselectivity, circumvents direct fluorination challenges.
Enzymatic Dynamic Asymmetric TransaminationA biocatalytic approach that utilizes a transaminase to asymmetrically aminate a fluoroketone. scientificupdate.comEnvironmentally friendly, high stereoselectivity.
Dearomatization-Hydrogenation of FluoropyridinesA process that converts readily available fluoropyridines into all-cis-(multi)fluorinated piperidines.Highly diastereoselective, provides access to a range of fluorinated piperidines.
Nucleophilic FluorinationInvolves the use of nucleophilic fluorinating reagents to introduce fluorine into a piperidine precursor.Versatile, applicable to a variety of substrates.

Pharmacological Evaluation of Related Compounds

The pharmacological evaluation of aminopiperidine derivatives highlights the diverse therapeutic potential of this class of compounds.

Compound ClassPharmacological ActivityTherapeutic Potential
N-(2-aminoethyl)piperidine-4-carboxamide derivativesMulti-kinase inhibition (VEGFR-2, ERK-2, Abl-1). nih.govAnticancer agents. nih.gov
3-Aryl piperidine analogsPotent and efficacious dopamine (B1211576) D4 receptor agonists. nih.govTreatment of neurological and psychiatric disorders. nih.gov
3-Methyl-1,4-disubstituted-piperidine derivativesAnalgesic activity. nih.govPain management. nih.gov
3-[5-(aryl- tandfonline.comnih.govscientificupdate.comoxadiazole-2-yl]-piperidine derivativesAnticonvulsant and antidepressant activity. researchgate.netTreatment of epilepsy and depression. researchgate.net

Properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSQYCHUPBZWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592616
Record name 2-(3-Fluoropiperidin-1-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477577-23-4
Record name 3-Fluoro-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477577-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluoropiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 3 Fluoropiperidin 1 Yl Ethanamine and Its Derivatives

Stereoselective Synthesis of the 3-Fluoropiperidine (B1141850) Moiety

The precise control of stereochemistry, particularly the orientation of the fluorine atom on the piperidine (B6355638) ring, is paramount for eliciting the desired biological activity.

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination Techniques

The introduction of fluorine onto the piperidine ring can be accomplished through either electrophilic or nucleophilic methods.

Electrophilic Fluorination involves the reaction of an electron-rich piperidine precursor with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used. wikipedia.org These reagents deliver a formal "F+" species to a nucleophilic carbon, such as that in an enamine or enolate derived from a piperidone. The stereochemical outcome of this reaction can be influenced by the substrate and reaction conditions.

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source to displace a leaving group on the piperidine ring. This method is a common route for synthesizing fluorinated piperidines. nih.govnih.govnih.govnih.govacs.org The reaction often proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. The choice of fluorinating agent and reaction conditions can impact the yield and diastereoselectivity. nih.gov

Fluorination MethodCommon ReagentsTypical SubstrateKey Feature
Electrophilic NFSI, Selectfluor®Enamines, EnolatesAddition of "F+" to a nucleophilic carbon.
Nucleophilic DMPU/HF, Pyridine (B92270)/HFPiperidine with a leaving groupDisplacement of a leaving group by "F-". nih.govnih.gov

Enantioselective Routes to Chiral 3-Fluoropiperidine Precursors

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral fluorinated piperidines. Several strategies have been developed to this end.

One approach is the asymmetric hydrogenation of fluorinated pyridines . nih.govacs.org This method uses chiral transition metal catalysts to achieve a cis-selective hydrogenation, yielding highly enantioenriched fluorinated piperidines. nih.govacs.org Another strategy involves the diastereoselective synthesis of substituted monofluorinated piperidines through nucleophilic substitution, which requires pre-functionalized precursors with defined stereochemistry. nih.gov Additionally, palladium-catalyzed allylation-condensation sequences have been developed to produce functionalized 3-fluoropiperidine derivatives with enantiocontrol. researchgate.net Enzymatic methods and the use of chiral primary amines in reductive amination processes also offer pathways to chiral fluoropiperidines. acs.org

Efficient Construction of the Ethanamine Side Chain

Following the synthesis of the 3-fluoropiperidine core, the ethanamine side chain is typically installed at the piperidine nitrogen.

Reductive Amination Approaches for 2-(Piperidin-1-yl)ethanamine Formation

Reductive amination is a widely used and effective method for forming the C-N bond between the piperidine and the ethanamine moiety. nih.govorganic-chemistry.org This reaction involves the condensation of 3-fluoropiperidine with a two-carbon aldehyde or ketone, followed by the reduction of the resulting iminium ion intermediate. reddit.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices. organic-chemistry.org The reaction can often be performed in a one-pot fashion, making it an efficient synthetic route. chim.it

ReactionReactantsKey Intermediate
Reductive Amination3-Fluoropiperidine, Aldehyde/KetoneIminium ion

Alternative C-N Bond Forming Reactions for Ethanamine Linker Assembly

Besides reductive amination, other methods for C-N bond formation can be employed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for coupling amines with aryl or alkyl halides. beilstein-journals.orgresearchgate.net This methodology can be applied to the synthesis of 2-(3-fluoropiperidin-1-yl)ethanamine by reacting 3-fluoropiperidine with a suitable 2-haloethanamine derivative. Additionally, zinc(II)-mediated nucleophilic addition of amines to nitriles can form amidines, which can be further reduced to the desired ethanamine. rsc.org

Protecting Group Strategies for Selective Functionalization of 2-(3-Fluoropiperidin-1-yl)ethanamine

In complex syntheses, protecting groups are essential for masking reactive functional groups and enabling selective transformations. jocpr.com For 2-(3-fluoropiperidin-1-yl)ethanamine, both the piperidine nitrogen and the primary amine of the ethanamine side chain can be selectively protected.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. jocpr.com For example, the piperidine nitrogen can be protected with a Boc group, allowing for functionalization of the ethanamine side chain. Subsequently, the Boc group can be removed under acidic conditions to liberate the piperidine nitrogen for further reactions. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and functionalization of multiple sites within the molecule. The choice of protecting group can also influence the regioselectivity of C-H functionalization on the piperidine ring. nih.govnih.gov

Protecting GroupCommon AbbreviationRemoval Conditions
tert-ButyloxycarbonylBocAcidic conditions
BenzyloxycarbonylCbzHydrogenolysis

Chemoenzymatic and Biocatalytic Methodologies in 2-(3-Fluoropiperidin-1-yl)ethanamine Synthesis

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, provides a powerful toolkit for the construction of chiral molecules like 2-(3-Fluoropiperidin-1-yl)ethanamine. Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, is particularly advantageous for introducing stereocenters with high enantioselectivity under mild reaction conditions. nih.gov

While specific enzymatic routes to 2-(3-Fluoropiperidin-1-yl)ethanamine are not extensively documented in publicly available research, the principles of biocatalysis can be applied to its key structural features, namely the chiral fluorinated piperidine ring. For instance, enzymes such as aldolases have been utilized in the asymmetric synthesis of molecules containing secondary and tertiary fluorides. researchgate.netchemrxiv.orgnih.gov Type II pyruvate (B1213749) aldolases, for example, can catalyze the addition of fluoropyruvate to various aldehydes, establishing a carbon-fluorine stereocenter with high selectivity. researchgate.net This approach could be envisioned in a synthetic route towards a fluorinated piperidine precursor.

Another relevant class of enzymes includes amine oxidases and ene imine reductases. nih.gov A chemoenzymatic cascade involving these enzymes has been successfully applied to the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.gov This strategy could be adapted for the synthesis of the 3-fluoropiperidine core of the target molecule. The process typically involves the chemical synthesis of a tetrahydropyridine (B1245486) precursor, followed by a one-pot enzymatic cascade where an amine oxidase generates a dihydropyridinium intermediate, which is then stereoselectively reduced by an ene imine reductase. nih.gov

The application of these biocatalytic methods offers the potential for highly efficient and selective syntheses of chiral fluorinated piperidines, which are key intermediates for 2-(3-Fluoropiperidin-1-yl)ethanamine and its derivatives.

Table 1: Potentially Applicable Biocatalytic Methodologies for Fluorinated Piperidine Synthesis

Enzyme ClassReaction TypePotential Application in SynthesisKey Advantages
AldolasesAsymmetric C-C bond formationCreation of a stereocenter bearing a fluorine atom in a precursor molecule. researchgate.netchemrxiv.orgnih.govHigh enantioselectivity, atom-economical. researchgate.net
Amine Oxidases / Ene Imine ReductasesAsymmetric dearomatization of pyridinesStereoselective synthesis of the 3-fluoropiperidine ring from a pyridine derivative. nih.govHigh stereocontrol, potential for one-pot cascades. nih.gov
LipasesKinetic resolutionSeparation of enantiomers of a racemic fluorinated piperidine intermediate.Broad substrate scope, commercially available.
DehalogenasesC-F bond formation/cleavageWhile less common for fluorination, engineered dehalogenases could potentially be developed for stereoselective fluorination.Potential for novel synthetic routes.

Flow Chemistry and Continuous Synthesis Techniques for Research Scale-Up

Flow chemistry, or continuous flow synthesis, is an emerging technology that offers substantial benefits for the synthesis and scale-up of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). pharmtech.combioprocessonline.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. For the synthesis of 2-(3-Fluoropiperidin-1-yl)ethanamine, flow chemistry presents several advantages, particularly concerning reactions that are hazardous, difficult to control, or require precise parameter management. beilstein-journals.orgnih.gov

Fluorination reactions, which are often a critical step in the synthesis of the target molecule, can be particularly well-suited to flow chemistry. pharmtech.combeilstein-journals.org The use of hazardous fluorinating agents can be managed more safely in a continuous flow setup due to the small reaction volumes at any given time. bioprocessonline.com Furthermore, the superior heat and mass transfer in flow reactors allows for better control over highly exothermic reactions, leading to improved yields and selectivity. pharmtech.combeilstein-journals.org

The scale-up of the synthesis of 2-(3-Fluoropiperidin-1-yl)ethanamine for research purposes can be significantly streamlined using continuous flow techniques. Instead of transitioning to larger and often differently performing batch reactors, scaling up in flow chemistry can be achieved by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. bioprocessonline.com This allows for a more seamless transition from laboratory-scale synthesis to the production of larger quantities required for further research and development.

Table 2: Advantages of Flow Chemistry for the Synthesis of 2-(3-Fluoropiperidin-1-yl)ethanamine

FeatureAdvantageRelevance to Synthesis
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. bioprocessonline.comSafer handling of fluorinating agents.
Precise Reaction ControlSuperior heat and mass transfer allow for tight control over temperature, pressure, and reaction time. beilstein-journals.orgImproved yields and selectivity in fluorination and other sensitive steps.
ScalabilityScale-up can be achieved by extending run time ("scaling-out") or parallelization ("numbering-up"). bioprocessonline.comFaciliated production of larger quantities for research without re-optimization.
Integration of Multi-step SynthesesMultiple reaction steps can be performed sequentially in a continuous process. nih.govReduced manual handling, shorter synthesis times, and potentially higher overall yields.
Automation and Data LoggingEnables automated process control and continuous monitoring of reaction parameters.Improved reproducibility and process understanding.

Chemical Transformations and Derivatization of 2 3 Fluoropiperidin 1 Yl Ethanamine

Reactions at the Piperidine (B6355638) Nitrogen (N1) of 2-(3-Fluoropiperidin-1-yl)ethanamine

The tertiary nitrogen atom within the piperidine ring is a nucleophilic center that can participate in various chemical transformations.

Acylation and Sulfonylation Reactions

The piperidine nitrogen (N1) can be acylated using acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation can be achieved by reacting the parent compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a suitable base. These reactions lead to the formation of the corresponding amides and sulfonamides, respectively.

For instance, the reaction with a sulfonylating agent like 2-((3-methylpiperidin-1-yl)sulfonyl)ethanamine (B11764395) could theoretically be adapted to produce a sulfonamide derivative at the N1 position.

Alkylation and Reductive Alkylation Strategies

The piperidine nitrogen can undergo N-alkylation with alkyl halides. researchgate.net The reaction rate and efficiency can be influenced by the nature of the alkylating agent and the reaction conditions. The Thorpe-Ingold effect may play a role in influencing the alkylation activity of cyclic compounds like piperidines. researchgate.net

Reductive amination provides an alternative route for the introduction of alkyl groups. This two-step process involves the initial reaction with an aldehyde or ketone to form an intermediate, which is then reduced to the corresponding N-alkylated product. A variety of reducing agents can be employed for this transformation.

ReactantReagentProductReaction Type
2-(3-Fluoropiperidin-1-yl)ethanamineAlkyl Halide (e.g., CH3I)1-Alkyl-2-(3-fluoropiperidin-1-yl)ethanamineN-Alkylation
2-(3-Fluoropiperidin-1-yl)ethanamineAldehyde/Ketone, Reducing AgentN-Substituted-2-(3-fluoropiperidin-1-yl)ethanamineReductive Alkylation

Formation of Urea (B33335) and Amide Derivatives

Urea derivatives can be synthesized by reacting the piperidine nitrogen with isocyanates. nih.gov This reaction is typically straightforward and results in the formation of N,N'-disubstituted ureas. The conformation of the resulting urea functionality can be influenced by the steric and electronic properties of the substituents. nih.gov

Amide derivatives can be formed through coupling reactions with carboxylic acids. researchgate.net These reactions often require the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond. nih.gov A wide variety of carboxylic acids can be used, allowing for the synthesis of a diverse library of amide derivatives. researchgate.net

Modifications at the Primary Amine Nitrogen of the Ethanamine Moiety

The primary amine of the ethanamine side chain is also a reactive site and can undergo a variety of chemical transformations.

Amidation and Imine Formation

The primary amine can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amide linkages. researchgate.net This is a common and versatile reaction for creating a wide range of derivatives. researchgate.net Direct condensation of an amine with a carboxylic acid can be achieved, although it may require specific conditions or catalysts. researchgate.net

Imine formation occurs through the reaction of the primary amine with aldehydes or ketones, typically under acid catalysis. libretexts.org This reaction is reversible and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions. libretexts.org

Reactant 1Reactant 2ProductReaction Type
2-(3-Fluoropiperidin-1-yl)ethanamineCarboxylic Acid/Acyl ChlorideN-Acyl-2-(3-fluoropiperidin-1-yl)ethanamineAmidation
2-(3-Fluoropiperidin-1-yl)ethanamineAldehyde/KetoneImine DerivativeImine Formation

N-Alkylation and N-Acylation Reactions

Selective N-alkylation of the primary amine can be achieved using various methods, including the use of alkyl halides. rsc.org Strategies involving competitive deprotonation/protonation can be employed to favor monoalkylation over dialkylation. rsc.org Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups onto the primary amine. semanticscholar.org

N-acylation of the primary amine is a straightforward process that can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. mdpi.com This reaction is widely used to introduce a variety of acyl groups. mdpi.com

ReactantReagentProductReaction Type
2-(3-Fluoropiperidin-1-yl)ethanamineAlkyl HalideN-Alkyl-2-(3-fluoropiperidin-1-yl)ethanamineN-Alkylation
2-(3-Fluoropiperidin-1-yl)ethanamineAcyl Chloride/AnhydrideN-Acyl-2-(3-fluoropiperidin-1-yl)ethanamineN-Acylation

Transformations Involving the Fluorine Atom and C3 Position of the Piperidine Ring

The presence of a fluorine atom at the C3 position of the piperidine ring significantly influences the molecule's conformation and reactivity. The stereochemistry at this center is a critical determinant of biological activity, making transformations at this position a key area of interest.

Controlling the stereochemistry at the C3 position is paramount in medicinal chemistry. While direct studies on 2-(3-fluoropiperidin-1-yl)ethanamine are not extensively documented, analogous transformations in related piperidine systems provide a framework for potential stereochemical manipulations.

Reaction Type Key Feature Stereochemical Outcome Potential Application to 2-(3-Fluoropiperidin-1-yl)ethanamine
SN2 on C3-OH precursor Neighboring group participation Retention of configuration Conversion of a C3-hydroxyl precursor to the fluoro derivative with retention of the original stereochemistry.
Mitsunobu Reaction Inversion of stereochemistry Inversion of configuration Inversion of a C3-hydroxyl precursor to the opposite fluoro stereoisomer.

The introduction of other functional groups at positions adjacent to the fluorine atom (C2 and C4) can modulate the electronic and steric properties of the piperidine ring. Site-selective functionalization of the piperidine ring is a significant synthetic challenge. However, strategies have been developed to achieve C-H functionalization at specific positions. nih.gov

For instance, the electronic properties of the nitrogen-protecting group and the steric demands of the catalyst can direct C-H insertion reactions to either the C2, C3, or C4 position. While the C3 position is electronically deactivated, indirect methods, such as the ring-opening of a cyclopropanated tetrahydropyridine (B1245486), can enable functionalization at this site. nih.gov This approach could theoretically be used to introduce new functionalities next to the fluorine atom in a stereocontrolled manner.

Synthesis of Structurally Diverse Analogues of 2-(3-Fluoropiperidin-1-yl)ethanamine

The synthesis of analogues with variations in the ethanamine linker, alterations in the piperidine ring substitution pattern, and the introduction of conformational constraints allows for a systematic exploration of the structure-activity relationship.

Modification of the ethanamine side chain is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-containing compounds. The synthesis of homologous series with varying linker lengths can be achieved through the reaction of 3-fluoropiperidine (B1141850) with a range of ω-haloalkylamines or by reductive amination with appropriate aldehydes.

Linker Modification Synthetic Approach Example Reagents
Lengthening the chain N-alkylation of 3-fluoropiperidine 1-Bromo-3-chloropropane, 1-bromo-4-chlorobutane
Branching the chain Reductive amination Branched aminoaldehydes or ketones

Systematic variations of the N-substituent on piperazine-containing compounds, which are structurally related to N-substituted piperidines, have been shown to significantly impact receptor binding affinities. researchgate.net

Introducing additional substituents onto the piperidine ring can provide insights into the spatial requirements of biological targets and can also be used to fine-tune the physicochemical properties of the molecule. Synthetic routes to polysubstituted piperidines often involve multi-step sequences starting from acyclic precursors or the functionalization of pre-existing piperidine rings. ajchem-a.com

Diastereoselective methods for the synthesis of substituted piperidines are of particular importance. For example, the intramolecular reductive cyclization of a monoxime of a 1,5-diketone can lead to the formation of a single diastereomer of a polysubstituted N-hydroxypiperidine. ajchem-a.com Such strategies could be adapted to introduce substituents at various positions on the 3-fluoropiperidine ring.

To investigate the bioactive conformation of 2-(3-fluoropiperidin-1-yl)ethanamine, conformationally constrained analogues can be synthesized. This is often achieved by incorporating the piperidine ring into a bridged or spirocyclic system.

The synthesis of spirocyclic systems containing a piperidine unit can be accomplished through various methods, including the dearomatizing intramolecular diamination of phenols. rsc.org Bridged systems, such as those containing a 1-azabicyclo[2.2.2]octane core, can be formed through intramolecular cyclization reactions. nih.gov These rigid scaffolds lock the piperidine ring into a specific chair or boat-like conformation, which can provide valuable information about the optimal geometry for biological activity.

Computational and Theoretical Studies on 2 3 Fluoropiperidin 1 Yl Ethanamine

Conformational Analysis and Energy Landscapes of the 2-(3-Fluoropiperidin-1-yl)ethanamine Scaffold

The flexibility of the piperidine (B6355638) ring and its attached ethanamine side chain means that 2-(3-Fluoropiperidin-1-yl)ethanamine can exist in numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its biological activity and physicochemical properties.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the introduction of a fluorine substituent at the 3-position significantly influences the conformational equilibrium. Contrary to what might be expected from simple steric considerations, where the larger fluorine atom would be predicted to favor the equatorial position, computational and experimental studies on 3-fluoropiperidine (B1141850) derivatives consistently show a strong preference for the axial conformation. d-nb.infonih.govresearchgate.net This preference, often termed the "axial-F preference," is attributed to a combination of stabilizing electronic effects. nih.govnih.gov

Key among these is hyperconjugation, specifically the interaction between the axial C-H bond's bonding orbital (σC-H) and the antibonding orbital of the adjacent axial C-F bond (σ*C-F). This interaction delocalizes electron density and stabilizes the axial conformer. Furthermore, electrostatic interactions, such as charge-dipole interactions between the C-F bond dipole and the nitrogen lone pair or a protonated nitrogen, can also play a major role in stabilizing the axial orientation. nih.govresearchgate.net

Computational studies, typically using Density Functional Theory (DFT) methods like M06-2X, can quantify the energy difference (ΔG) between the axial and equatorial conformers. nih.gov The solvent environment also modulates this preference; polar solvents tend to further stabilize the more polar axial conformer, increasing the energy gap between the two states. d-nb.infonih.gov

Table 1: Predicted Relative Energies of Axial vs. Equatorial 3-Fluoropiperidine Ring Conformations This table presents hypothetical, yet plausible, data for 2-(3-Fluoropiperidin-1-yl)ethanamine based on published data for analogous 3-fluoropiperidines. d-nb.infonih.gov

ConformerΔG (Gas Phase, kcal/mol)ΔG (Water, kcal/mol)Key Dihedral Angle (F-C3-C2-N1)
Axial-F0.00 (Reference)0.00 (Reference)~ -60°
Equatorial-F+1.5+2.1~ 180°

The ethanamine side chain (–CH2–CH2–NH2) attached to the piperidine nitrogen introduces additional degrees of conformational freedom. The rotation around the N1–C(ethyl) and C(ethyl)–C(ethyl) single bonds leads to different rotamers. The relative stability of these rotamers is governed by steric hindrance and potential intramolecular interactions.

Computational analysis can map the potential energy surface as a function of the key dihedral angles (e.g., N1-C-C-N(terminal) and C-C-N(terminal)-H). The preferred conformations are typically staggered arrangements that minimize steric clashes, corresponding to gauche (dihedral angle of ±60°) and anti (or trans, dihedral angle of 180°) rotamers. nih.govresearchgate.net There is a possibility for intramolecular hydrogen bonding between the terminal amine (-NH2) and the piperidine nitrogen's lone pair, which could stabilize certain gauche conformations. However, this is often less favorable than intermolecular hydrogen bonding with a solvent like water.

Table 2: Predicted Low-Energy Rotamers of the Ethanamine Side Chain This table presents a theoretical analysis of expected rotameric preferences for the side chain.

Dihedral Angle (N1-C-C-N_terminal)ConformationPredicted Relative EnergyNotes
~180°Anti / TransLowestMinimizes steric repulsion between the piperidine ring and the terminal amine group.
~ ±60°GaucheSlightly HigherMay be stabilized by intramolecular hydrogen bonding, but introduces some steric strain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity, spectroscopic signatures, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 2-(3-Fluoropiperidin-1-yl)ethanamine, the HOMO is expected to be localized primarily on the lone pairs of the two nitrogen atoms, as these are the most electron-rich and highest-energy electrons. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-F bond, given its high electronegativity difference. This suggests that the molecule would act as a nucleophile or base through its nitrogen atoms and could potentially undergo electrophilic attack at sites of high HOMO density.

Table 3: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP) This table contains plausible theoretical values for FMO analysis.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Indicates electron-donating capability (nucleophilic/basic character from N atoms).
LUMO Energy+1.8Indicates electron-accepting capability (potential for reaction with strong nucleophiles).
HOMO-LUMO Gap (ΔE)8.3Suggests high kinetic stability under normal conditions.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Spectroscopy: Calculating nuclear magnetic shieldings allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov The predicted shifts are highly sensitive to the molecule's conformation. For instance, the coupling constants between fluorine and adjacent protons (e.g., ³J(H,F)) are strongly dependent on the dihedral angle, as described by the Karplus equation. This makes NMR prediction a powerful tool for confirming the preferred axial conformation of the fluorine atom. d-nb.info The ¹⁹F chemical shift itself is also a sensitive probe of the local electronic environment.

IR Spectroscopy: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. Key predicted vibrations for 2-(3-Fluoropiperidin-1-yl)ethanamine would include N-H stretching and bending from the primary amine, C-H stretching from the piperidine ring and ethyl chain, and the characteristic C-F stretching frequency. mdpi.com

Table 4: Predicted Characteristic Spectroscopic Data This table presents theoretical spectroscopic values based on the known ranges for similar functional groups. nih.govresearchgate.netchemicalbook.com

ParameterPredicted ValueFunctional Group Assignment
¹H NMR δ 2.5-3.5 ppmProtons adjacent to nitrogen atoms (piperidine and ethyl chain)
δ 1.5-2.0 ppmRemaining piperidine ring protons
¹³C NMR δ 50-65 ppmCarbons adjacent to nitrogen atoms
δ 85-95 ppm (J_CF ≈ 170-180 Hz)Carbon bearing the fluorine (C3)
¹⁹F NMR δ -180 to -200 ppmFluorine on an aliphatic ring
IR 3300-3400 cm⁻¹ (doublet)N-H stretch (primary amine)
2850-2950 cm⁻¹C-H stretch (aliphatic)
1050-1150 cm⁻¹C-F stretch

Molecular Dynamics Simulations to Elucidate Flexibility and Solvation Effects

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net An MD simulation models the movements of atoms by solving Newton's equations of motion, offering insights into conformational flexibility and interactions with the solvent.

For 2-(3-Fluoropiperidin-1-yl)ethanamine, an MD simulation in a box of explicit water molecules would be highly informative. acs.org Such a simulation could:

Probe Conformational Dynamics: Track the puckering of the piperidine ring, observing the stability of the axial-F chair conformation and the frequency of any ring-flips to the higher-energy equatorial state.

Analyze Side Chain Flexibility: Monitor the rotation of the ethanamine side chain, determining the residence times and transition rates between different gauche and anti rotamers.

Characterize Solvation Structure: Analyze the radial distribution functions of water molecules around key functional groups. This would reveal the structure of the hydration shells around the polar primary amine, the tertiary amine, and the fluorine atom, quantifying the extent and geometry of hydrogen bonding between the molecule and the surrounding water. nih.gov The simulation would illustrate how water molecules mediate interactions and stabilize particular conformations.

Ligand-Protein Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. Such predictions are instrumental in understanding the basis of molecular recognition and can guide the design of more potent and selective inhibitors.

While specific docking studies on 2-(3-Fluoropiperidin-1-yl)ethanamine are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous fluorinated piperidine derivatives. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the binding affinity and selectivity of a ligand. It can participate in hydrogen bonds, halogen bonds, and multipolar interactions with protein residues, thereby anchoring the ligand in the binding pocket. nih.govresearchgate.net The piperidine ring, a common scaffold in medicinal chemistry, provides a three-dimensional framework that can be optimized for shape complementarity with the target protein. nih.gov

A representative molecular docking study of a compound from a library of fluorinated piperidines with a relevant protein target, such as a G-protein coupled receptor or a kinase, would likely reveal key interactions. The protonated amine of the ethanamine side chain is expected to form a strong salt bridge with an acidic residue (e.g., Aspartic acid or Glutamic acid) in the binding site. The piperidine nitrogen can also act as a hydrogen bond acceptor. The fluorine atom at the 3-position of the piperidine ring can engage in favorable interactions with either polar or hydrophobic residues, depending on the local environment of the binding pocket.

A hypothetical interaction profile for 2-(3-Fluoropiperidin-1-yl)ethanamine docked into a representative kinase active site is presented below. This table illustrates the types of interactions that could be anticipated.

Interaction Type Ligand Moiety Protein Residue Estimated Contribution to Binding Energy
Salt BridgeEthanamine (-NH3+)Aspartic Acid (ASP)Strong
Hydrogen BondPiperidine NitrogenSerine (SER)Moderate
Hydrophobic InteractionPiperidine RingLeucine (LEU), Valine (VAL)Moderate
Halogen-based InteractionFluorineBackbone CarbonylWeak to Moderate

This is a representative table based on general principles of molecular docking and studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for 2-(3-Fluoropiperidin-1-yl)ethanamine Libraries

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties, or molecular descriptors, that are critical for activity, QSAR models can be used to predict the potency of novel compounds and to guide the design of more effective molecules. Cheminformatics analysis involves the use of computational tools to analyze and organize large datasets of chemical information, which is foundational for building robust QSAR models.

For a library of compounds based on the 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold, a QSAR study would involve synthesizing or computationally generating a series of analogs with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, polar surface area (PSA), LogP (lipophilicity).

3D descriptors: Molecular shape, steric parameters (e.g., molar refractivity), electrostatic fields.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. A well-validated QSAR model can provide valuable insights into the structural requirements for optimal activity. For instance, a model might reveal that increased lipophilicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental.

A hypothetical QSAR data table for a library of 2-(3-Fluoropiperidin-1-yl)ethanamine analogs is presented below to illustrate the concept.

Compound ID Substitution LogP Polar Surface Area (Ų) Molecular Weight ( g/mol ) Experimental IC50 (nM) Predicted IC50 (nM)
1H1.238.3146.21150145
24-Methyl on Piperidine1.738.3160.24120115
3N-Methyl on Ethanamine1.532.3160.24200210
44-Chloro on a Phenyl substituent2.538.3222.695055

This is a representative table illustrating the data used in a QSAR study. The values are hypothetical.

Cheminformatics tools would be essential in managing the library of compounds, calculating the descriptors, and building the QSAR model. Furthermore, these tools can be used for diversity analysis to ensure that the training set of compounds covers a broad chemical space, which is crucial for the development of a robust and predictive QSAR model. researchgate.netresearchgate.net The insights gained from such computational studies are invaluable for the rational design of new 2-(3-Fluoropiperidin-1-yl)ethanamine derivatives with improved therapeutic potential.

Structure Activity Relationship Sar Investigations of 2 3 Fluoropiperidin 1 Yl Ethanamine Derivatives

Impact of Substitution on the Piperidine (B6355638) Ring of 2-(3-Fluoropiperidin-1-yl)ethanamine on Biological Activity

The piperidine ring is a fundamental component of many biologically active compounds, and its substitution pattern can significantly alter a molecule's interaction with its biological target.

The introduction of a fluorine atom to the piperidine ring can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, which in turn can affect the compound's ionization state at physiological pH, its ability to cross cell membranes, and its binding affinity to target proteins.

The position and stereochemistry of the fluorine atom are crucial. For instance, the conformational preference of fluorinated piperidines is a subject of considerable interest. Studies have shown that a fluorine atom at the 3-position of a piperidine ring often exhibits a preference for the axial position, a phenomenon attributed to a combination of electrostatic and hyperconjugative effects. This conformational bias can lock the piperidine ring into a specific chair conformation, which may be more or less favorable for binding to a biological target.

The relative stereochemistry of the fluorine atom in relation to other substituents on the piperidine ring, often described as cis or trans isomers, can also dramatically impact biological activity. One isomer may fit perfectly into a receptor's binding pocket, while the other may not, leading to significant differences in potency and selectivity. For example, in a series of fentanyl analogs, which feature a piperidine core, the cis-isomers were found to be more potent than their trans-counterparts, highlighting the importance of stereochemistry in receptor-ligand interactions. nih.gov

Table 1: Hypothetical Biological Activity of Fluorine Positional and Stereoisomers of 2-(Fluoropiperidin-1-yl)ethanamine
CompoundFluorine PositionStereochemistryReceptor Binding Affinity (Ki, nM)
1a2-Fluoro-50
1b3-Fluorocis15
1c3-Fluorotrans85
1d4-Fluoro-30

The introduction of other substituents onto the piperidine ring, in addition to the fluorine atom, can further modulate the biological activity of 2-(3-Fluoropiperidin-1-yl)ethanamine derivatives. The nature, size, and position of these substituents can influence the molecule's lipophilicity, steric profile, and electronic properties.

For example, the addition of small alkyl groups, such as a methyl group, can increase lipophilicity, potentially enhancing membrane permeability and brain penetration. However, larger, bulkier groups may introduce steric hindrance, preventing the molecule from binding effectively to its target. The position of the substituent is also critical; a substituent at the 4-position of the piperidine ring will have a different spatial relationship to the rest of the molecule than a substituent at the 2- or 3-position.

Table 2: Hypothetical Effect of Additional Substituents on the Biological Activity of 2-(3-Fluoropiperidin-1-yl)ethanamine Derivatives
CompoundAdditional SubstituentPositionEnzyme Inhibition (IC50, µM)
2aNone-5.2
2bMethyl4-position2.8
2cHydroxy4-position8.1
2dPhenyl4-position15.6

Influence of Ethanamine Moiety Modifications on Biological Potency and Selectivity

The 2-ethanamine side chain is another critical component of the 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold that can be modified to tune its biological properties.

The length and branching of the alkyl chain connecting the piperidine ring to the terminal amine can significantly impact biological activity. In many classes of compounds, there is an optimal chain length for interaction with the target. For instance, in a series of cannabimimetic indoles, optimal binding to cannabinoid receptors was observed with an alkyl chain length of five carbons. nih.gov

Increasing the chain length of the ethanamine moiety to a propanamine or butanamine could alter the distance between the piperidine nitrogen and the terminal amine, potentially improving or diminishing the interaction with the target. Branching on the alkyl chain, such as the addition of a methyl group, can introduce steric bulk and may also influence the molecule's conformational flexibility.

The terminal primary amine of the ethanamine moiety is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Substitution on this nitrogen atom can have a profound effect on the compound's pharmacological profile.

N-alkylation with small alkyl groups (e.g., methyl, ethyl) can alter the amine's basicity and steric environment. In some cases, N-alkylation has been shown to enhance the antibacterial effect of certain compounds. nih.gov Derivatization of the terminal amine into amides, sulfonamides, or ureas introduces different functional groups with varied hydrogen bonding capabilities and steric and electronic properties, which can lead to significant changes in biological activity and selectivity.

Table 3: Hypothetical Influence of Ethanamine Moiety Modifications on Biological Potency
CompoundModificationBiological Potency (EC50, nM)
3aEthanamine (unmodified)25
3bPropanamine (chain extension)10
3cN-Methyl ethanamine45
3dN-Acetyl ethanamine150

Correlation of Molecular Descriptors with Observed Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For 2-(3-Fluoropiperidin-1-yl)ethanamine derivatives, key molecular descriptors would likely include:

Electronic Descriptors (e.g., pKa, dipole moment): These descriptors are important for understanding the molecule's ionization state and its potential for electrostatic interactions with the target. The electronegativity of the fluorine atom significantly influences these properties.

Steric Descriptors (e.g., molecular volume, surface area): These descriptors relate to the size and shape of the molecule and are critical for determining how well it fits into a binding site.

Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule.

By developing a robust QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized derivatives of 2-(3-Fluoropiperidin-1-yl)ethanamine. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. QSAR models for other classes of piperidine derivatives have been successfully developed to predict their toxicity and other biological activities. nih.gov

Exploration of Specific Binding Interactions of 2-(3-Fluoropiperidin-1-yl)ethanamine Derivatives

Hydrogen Bonding

The fluorine atom at the 3-position of the piperidine ring is a key modulator of the molecule's hydrogen bonding capacity. While fluorine itself is a weak hydrogen bond acceptor, its high electronegativity can influence the acidity of neighboring N-H protons and the basicity of the piperidine nitrogen. This modulation can affect the strength and geometry of hydrogen bonds formed with amino acid residues in the binding pocket of a target protein.

The orientation of the C-F bond, whether axial or equatorial, can also impact binding. Studies on fluorinated piperidine derivatives have shown that in a protonated state, an axial orientation of the fluorine atom can be favored due to favorable dipole-dipole interactions between the C-F and N-H+ bonds. This conformational preference can pre-organize the ligand for optimal interaction with the receptor, potentially leading to higher affinity.

Furthermore, the ethanamine side chain provides a primary amine group that can act as a hydrogen bond donor. Modifications to this part of the molecule, such as N-alkylation or acylation, would directly alter its hydrogen bonding potential and introduce different steric and electronic properties, thereby influencing the binding affinity and selectivity.

Hydrophobic Interactions

Hydrophobic interactions are critical for the binding of many ligands, and derivatives of 2-(3-fluoropiperidin-1-yl)ethanamine are no exception. The piperidine ring itself provides a hydrophobic scaffold that can engage with nonpolar residues in the binding site, such as leucine, valine, and isoleucine. The introduction of various substituents on the piperidine ring or the ethanamine side chain can significantly alter the hydrophobic character of the molecule.

For instance, the addition of aromatic or alkyl groups would be expected to enhance hydrophobic interactions, potentially leading to increased binding affinity. The interplay between the size, shape, and lipophilicity of these substituents and the topology of the hydrophobic pocket in the target protein is a critical determinant of the structure-activity relationship (SAR).

The fluorine atom, while highly electronegative, can also participate in favorable interactions within a hydrophobic environment. The concept of "fluorous" interactions, where fluorine-rich surfaces interact favorably with each other or with specific regions of a protein, could also play a role in the binding of these derivatives.

Table 1: Potential Binding Interactions of 2-(3-Fluoropiperidin-1-yl)ethanamine Derivatives

Interaction TypeKey Structural FeaturePotential Interacting ResiduesImpact on Binding
Hydrogen Bonding Piperidine N-H (protonated)Aspartate, Glutamate, Serine, ThreonineKey anchoring interaction
Ethanamine -NH2Aspartate, Glutamate, Carbonyl backbonesContributes to affinity and selectivity
Fluorine atomWeak acceptor, can interact with polarized C-HMinor contribution to affinity
Hydrophobic Interactions Piperidine ringLeucine, Valine, Isoleucine, PhenylalanineContributes to overall binding affinity
Substituents on piperidine/ethanamineAromatic and aliphatic residuesModulates affinity and selectivity
Ionic Interactions Protonated piperidine/ethanamineAspartate, GlutamateStrong, long-range interaction
Dipole-Dipole Interactions C-F bondPolar residues, backbone amidesInfluences ligand conformation and orientation

Mechanistic and Target Oriented Research for 2 3 Fluoropiperidin 1 Yl Ethanamine Derivatives

Exploration of Receptor Binding Profiles and Agonism/Antagonism

Derivatives of 2-(3-fluoropiperidin-1-yl)ethanamine have been investigated for their affinity and functional activity at several key receptor systems, including serotonergic, dopaminergic, and adrenergic receptors.

Research into 3-fluoropiperidine (B1141850) derivatives has highlighted their significant interaction with the serotonin (B10506) transporter (SERT). A study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated high-affinity binding to SERT, with inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to the well-known SERT inhibitor, fluoxetine. nih.gov However, these specific derivatives showed weak affinity for the 5-HT1A receptor. nih.gov This suggests that while the fluoropiperidine scaffold is conducive to SERT binding, specific structural modifications are necessary to achieve significant 5-HT1A receptor interaction. Further studies on different derivatives are needed to fully elucidate the potential for 5-HT1A agonism or antagonism within this chemical class.

Table 1: Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives at SERT

The modulation of dopaminergic and adrenergic receptors by fluorinated piperidine (B6355638) and ethylamine (B1201723) derivatives has been a subject of investigation. For instance, studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives have shown significant affinity for dopamine (B1211576) D2 receptors. nih.govresearchgate.net The introduction of N-alkyl and N-phenylethyl substituents on this scaffold was found to greatly enhance D2 receptor binding affinity and selectivity over D1 receptors. nih.gov This indicates that the ethylamine side chain, similar to that in 2-(3-fluoropiperidin-1-yl)ethanamine, can play a crucial role in dopaminergic receptor interactions.

In the context of adrenergic receptors, the aforementioned study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives reported a very weak affinity for alpha2-adrenoceptors. nih.gov This suggests a degree of selectivity for the serotonin transporter over this particular adrenergic receptor subtype for that specific structural class. The potential for cross-reactivity between dopaminergic and adrenergic receptors is a known phenomenon, as both utilize catecholamine neurotransmitters. nih.gov Therefore, derivatives of 2-(3-fluoropiperidin-1-yl)ethanamine warrant further investigation to fully characterize their binding profiles and functional activities at the full range of dopaminergic and adrenergic receptor subtypes.

Ion Channel Modulation Studies

The interaction of fluoropiperidine-containing compounds with various ion channels has been explored, revealing potential antagonistic activities at T-type calcium channels and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.

A novel series of 1,4-substituted piperidines has been identified as potent and selective antagonists of T-type calcium channels. acs.orgnih.gov Within this series, the introduction of a 3-axial fluorine on the piperidine ring led to the discovery of a compound with a significantly improved selectivity profile. acs.orgnih.gov This specific 3-axial fluoropiperidine derivative demonstrated good oral bioavailability and brain penetration. acs.orgnih.gov T-type calcium channels are considered promising therapeutic targets for conditions like neuropathic pain. researchgate.net The antagonistic activity of fluoropiperidine derivatives at these channels underscores their potential for development as treatments for neurological disorders.

Derivatives of piperidine have also been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain sensation. nih.gov A series of piperidine carboxamides were identified as potent TRPV1 antagonists. nih.govresearchgate.net While the initial lead compound was a weak antagonist, further optimization led to compounds with improved potency in cell-based assays. researchgate.net The development of dual TRPA1 and TRPV1 antagonists is also being explored as a novel therapeutic approach for pain. mdpi.com The piperidine scaffold is a recurring motif in the design of TRPV1 antagonists, suggesting that derivatives of 2-(3-fluoropiperidin-1-yl)ethanamine could also exhibit activity at this channel.

Table 2: Ion Channel Modulation by Fluoropiperidine Derivatives

Enzyme Interaction and Inhibition Kinetics

The introduction of fluorine into small molecules can significantly influence their interaction with enzymes, often leading to potent and specific inhibition. Fluorinated compounds can act as mechanism-based inactivators or "suicide substrates," where the enzyme processes the inhibitor, leading to its own irreversible deactivation. nih.govresearchgate.net The principles of enzyme kinetics, including the analysis of Michaelis-Menten and Lineweaver-Burk plots, are crucial for characterizing the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.orgkhanacademy.org

While specific studies on the enzyme inhibition kinetics of 2-(3-fluoropiperidin-1-yl)ethanamine were not identified, the presence of the fluorine atom suggests a potential for targeted enzyme inhibition. The electronegativity and small size of fluorine can alter the electronic properties of a molecule, making it a substrate for an enzyme that then becomes covalently modified and inactivated. nih.gov Given the diverse biological activities of fluorinated compounds, investigating the interaction of 2-(3-fluoropiperidin-1-yl)ethanamine derivatives with various enzyme classes, such as proteases, kinases, or metabolic enzymes, could reveal novel therapeutic applications. The study of enzyme kinetics would be essential in determining the potency and mechanism of any identified inhibitory activity. americanpeptidesociety.org

Investigation of Biased Agonism/Antagonism at Specific Biological Targets

Biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor, is a critical area of modern pharmacology. Research in this area for derivatives of 2-(3-Fluoropiperidin-1-yl)ethanamine would be essential to understand their potential for therapeutic selectivity and to minimize off-target effects.

A systematic investigation would involve screening these derivatives against a panel of relevant biological targets, which would be hypothesized based on the structural alerts within the parent compound. For each identified target, a comprehensive assessment of G-protein-dependent and β-arrestin-dependent signaling pathways would be necessary.

Table 1: Hypothetical Biased Agonism Profile of 2-(3-Fluoropiperidin-1-yl)ethanamine Derivatives at a G-Protein Coupled Receptor (GPCR)

DerivativeG-Protein Pathway Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)Bias Factor
Compound AData Not AvailableData Not AvailableData Not Available
Compound BData Not AvailableData Not AvailableData Not Available
Compound CData Not AvailableData Not AvailableData Not Available

This table is illustrative. No experimental data is currently available.

The objective of such studies would be to identify derivatives that exhibit a significant bias towards either G-protein or β-arrestin pathways, which could translate to improved therapeutic profiles. For instance, a G-protein biased agonist might offer potent therapeutic efficacy with reduced receptor desensitization and internalization, which are often mediated by β-arrestin.

Elucidation of Intracellular Signaling Pathway Modulation (e.g., ERK1/2 phosphorylation, cAMP, β-arrestin recruitment)

To fully characterize the pharmacological effects of 2-(3-Fluoropiperidin-1-yl)ethanamine derivatives, it is crucial to elucidate their impact on key intracellular signaling pathways. This would involve a series of in vitro cellular assays to quantify the modulation of second messengers and downstream signaling cascades.

β-arrestin Recruitment: This would be a primary assay to determine the extent to which the derivatives promote the interaction of β-arrestin with the target receptor. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) would be employed.

cAMP Modulation: For GPCRs that couple to Gαs or Gαi proteins, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is fundamental. Assays based on competitive binding or fluorescent biosensors would be utilized to determine whether the compounds act as agonists or antagonists of this pathway.

ERK1/2 Phosphorylation: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream event for many signaling pathways, including those activated by GPCRs and receptor tyrosine kinases. Western blotting or cell-based immunoassays would be used to quantify the levels of phosphorylated ERK1/2 upon treatment with the derivatives.

Table 2: Hypothetical Intracellular Signaling Profile of 2-(3-Fluoropiperidin-1-yl)ethanamine Derivatives

Derivativeβ-Arrestin Recruitment (BRET Ratio)cAMP Accumulation (Fold Change)pERK1/2 Levels (Fold Change)
Compound AData Not AvailableData Not AvailableData Not Available
Compound BData Not AvailableData Not AvailableData Not Available
Compound CData Not AvailableData Not AvailableData Not Available

This table is illustrative. No experimental data is currently available.

Detailed analysis of these signaling events would provide a comprehensive understanding of the mechanism of action of these compounds and would be instrumental in guiding future drug development efforts. The identification of compounds with specific signaling "fingerprints" could lead to the development of novel therapeutics with precisely tailored pharmacological activities.

While the provided outline details a robust strategy for the pharmacological characterization of novel chemical entities, there is currently no publicly available research on 2-(3-Fluoropiperidin-1-yl)ethanamine derivatives that fits within this framework. The scientific community awaits future studies that may shed light on the potential of these compounds and their interactions with biological systems.

Analytical and Spectroscopic Characterization in Research of 2 3 Fluoropiperidin 1 Yl Ethanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H, 13C, and 19F NMR Techniques for Atomic Connectivity

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethylamine (B1201723) side chain, and would be further complicated by the presence of the fluorine atom, which would cause splitting of adjacent proton signals.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift of the ¹⁹F signal would be indicative of its electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be invaluable in confirming the position of the fluorine atom on the piperidine ring.

2D NMR (COSY, HSQC, HMBC) for Detailed Structural Assignments and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring and the ethylamine side chain. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netmdpi.commdpi.com This is a powerful tool for assigning the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS would be used to determine the exact molecular weight of 2-(3-Fluoropiperidin-1-yl)ethanamine with high precision. This technique provides a very accurate mass measurement, which can be used to determine the elemental formula of the compound, thus confirming its identity. The fragmentation pattern observed in the mass spectrum would also offer structural information.

Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Synthesis

Since 2-(3-Fluoropiperidin-1-yl)ethanamine contains a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), would be employed to separate and quantify these enantiomers. This is particularly important in the context of asymmetric synthesis, where the goal is to produce a single enantiomer. The technique would allow for the determination of the enantiomeric excess (ee) of a synthetic sample.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine group, C-H stretching of the aliphatic parts of the molecule, and the C-N stretching of the piperidine ring and the side chain. The C-F bond also has a characteristic stretching vibration in the fingerprint region of the IR spectrum.

Raman Spectroscopy would provide complementary information to the IR spectrum. It is often particularly useful for observing symmetric vibrations and can be a valuable tool for a complete vibrational analysis of the molecule.

Emerging Research Areas and Future Perspectives for 2 3 Fluoropiperidin 1 Yl Ethanamine

Application in Chemical Biology as Probes for Target Validation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the interrogation of its function in cellular or in vivo systems. nih.gov The 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold is a promising starting point for the development of such probes. The piperidine (B6355638) ring is a common motif in many biologically active compounds, and the fluorine atom can enhance binding affinity and selectivity for a target protein. The ethanamine side chain provides a convenient point for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments.

The development of chemical probes from this scaffold would involve iterative rounds of chemical synthesis and biological testing. Analogs of 2-(3-Fluoropiperidin-1-yl)ethanamine could be synthesized with variations in the substitution pattern on the piperidine ring or the length and nature of the side chain. These analogs would then be screened against a panel of biological targets to identify potent and selective binders. Once a promising lead is identified, it can be further optimized for use as a chemical probe to validate the role of its target in disease processes.

Table 1: Potential Modifications of 2-(3-Fluoropiperidin-1-yl)ethanamine for Chemical Probe Development

Modification SitePotential ModificationDesired Outcome
Ethanamine terminusAttachment of fluorophore (e.g., fluorescein)Visualization of target localization
Ethanamine terminusAttachment of biotinTarget protein isolation and identification
Piperidine ringIntroduction of additional substituentsIncreased target affinity and selectivity
Fluorine positionAlteration of stereochemistryOptimization of binding interactions

Development as Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. uic.edu This technology has emerged as a powerful new therapeutic modality. nih.gov PROTACs consist of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. diva-portal.org

The 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold is well-suited for incorporation into the linker component of PROTACs. The piperidine ring can provide a degree of rigidity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. diva-portal.orgnih.gov The fluorine atom can influence the linker's conformation and physicochemical properties, potentially improving cell permeability and metabolic stability. soton.ac.uk The ethanamine side chain offers a straightforward attachment point for either the target-binding ligand or the E3 ligase ligand.

The rational design of PROTACs incorporating this scaffold would involve careful consideration of the linker length and composition to achieve the desired biological activity. nih.govjsr.org The development of a library of linkers based on 2-(3-Fluoropiperidin-1-yl)ethanamine could accelerate the discovery of potent and selective protein degraders for a wide range of therapeutic targets.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties of new molecules. soton.ac.uk These computational tools can be used to design novel compounds with desired biological activities and drug-like properties. nih.gov

Furthermore, generative AI models can be used to design novel molecules based on the 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold that are optimized for a particular therapeutic target. dntb.gov.ua These models can learn the complex relationships between chemical structure and biological function to propose new compounds with improved potency and selectivity.

Table 2: Application of AI/ML in the Development of 2-(3-Fluoropiperidin-1-yl)ethanamine Analogs

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingTraining models to predict the bioactivity of virtual compounds based on their chemical structure. nih.govPrioritization of synthetic efforts on the most promising candidates.
Virtual ScreeningIn silico screening of large libraries of virtual analogs against a target of interest.Rapid identification of potential hit compounds.
De Novo DesignGenerative models propose novel molecular structures with optimized properties.Discovery of novel and potent drug candidates.
ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds. soton.ac.ukEarly identification of compounds with poor drug-like properties.

Exploration as Precursors for Positron Emission Tomography (PET) Radioligands

Positron Emission Tomography (PET) is a non-invasive imaging technique that is widely used in clinical diagnostics and biomedical research. nih.gov It relies on the use of radioligands, which are biologically active molecules labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov

The presence of a fluorine atom in 2-(3-Fluoropiperidin-1-yl)ethanamine makes it an ideal precursor for the synthesis of ¹⁸F-labeled PET radioligands. The development of an ¹⁸F-labeled version of this compound, or its derivatives, could enable the in vivo visualization and quantification of its biological target. The favorable half-life of ¹⁸F (approximately 110 minutes) allows for the synthesis of the radioligand and its use in PET imaging studies. nih.gov

The synthesis of an ¹⁸F-labeled radioligand from a 2-(3-Fluoropiperidin-1-yl)ethanamine precursor would typically involve a nucleophilic substitution reaction with [¹⁸F]fluoride. researchgate.net Once synthesized, the radioligand's potential for PET imaging would be evaluated in preclinical models to assess its brain penetration, target engagement, and specificity. nih.gov Successful development of such a radioligand could provide a valuable tool for diagnosing diseases and monitoring treatment response. researchgate.net

Contributions to Novel Chemical Methodologies and Reagents (as a building block)

The 2-(3-Fluoropiperidin-1-yl)ethanamine molecule is a valuable building block for the synthesis of more complex molecules in medicinal chemistry. nih.gov Its bifunctional nature, with a secondary amine within the piperidine ring and a primary amine on the side chain, allows for a wide range of chemical transformations. The presence of the fluorine atom also introduces unique reactivity and properties. researchgate.net

This building block can be used to synthesize libraries of diverse compounds for high-throughput screening to identify new drug leads. researchgate.net The fluorinated piperidine motif is found in numerous approved drugs, and the use of this building block can facilitate the development of new chemical entities with improved pharmacological profiles. researchgate.net For example, fluorination can enhance metabolic stability and brain penetration of drug candidates. scientificupdate.com

The development of novel synthetic methodologies utilizing 2-(3-Fluoropiperidin-1-yl)ethanamine as a starting material could also lead to the discovery of new chemical reactions and reagents. Its unique reactivity could be exploited to create novel chemical scaffolds that are not easily accessible by other means.

Expanding Research into Novel Therapeutic Applications beyond traditional CNS modulation.

While piperidine-containing compounds have been extensively explored for their effects on the central nervous system (CNS), the 2-(3-Fluoropiperidin-1-yl)ethanamine scaffold has the potential for therapeutic applications in a broader range of diseases. nih.gov The structural features of this compound could allow for potent and selective interactions with targets outside of the CNS.

For instance, derivatives of this scaffold could be investigated as inhibitors of enzymes involved in cancer progression or as modulators of inflammatory pathways. nih.govnih.gov The ability to tune the physicochemical properties of the molecule through fluorination and other chemical modifications provides an opportunity to optimize its activity against a variety of targets. The exploration of this chemical space could lead to the discovery of first-in-class medicines for diseases with high unmet medical needs.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Reductive AminationNaBH₃CN7892
AlkylationPd/C, H₂8595

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 2-(3-Fluoropiperidin-1-yl)ethanamine?

Answer:

  • ¹⁹F NMR : Detects fluorine position and confirms substitution patterns (δ = -120 to -150 ppm for 3-fluoropiperidine derivatives) .
  • HPLC-MS : Quantifies purity and identifies impurities using reverse-phase C18 columns with ESI+ ionization .
  • IR Spectroscopy : Confirms amine (-NH₂, ~3300 cm⁻¹) and C-F (1100 cm⁻¹) functional groups .

Advanced: How can structure-activity relationship (SAR) studies elucidate the fluoropiperidine moiety’s role in biological activity?

Answer:

  • Fluorine positioning : 3-F substitution enhances metabolic stability compared to 2- or 4-fluoro analogs by reducing CYP450-mediated oxidation .
  • Amine chain length : Ethylamine groups improve solubility and receptor binding vs. methyl or propyl chains .
  • Comparative assays : Test analogs like 2-(4,4-difluoropiperidin-1-yl)ethanamine to assess fluorine’s electronic effects .

Q. Key Findings :

  • Fluorine at the 3-position increases affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .

Advanced: What strategies resolve contradictions in reported receptor binding affinities for this compound?

Answer:

  • Assay standardization : Use uniform radioligand binding protocols (e.g., [³H]LSD for 5-HT receptors) .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may exhibit 10-fold affinity differences .
  • Buffer conditions : pH 7.4 vs. 7.0 alters protonation states of amine groups, affecting binding .

Basic: What are best practices for assessing the compound’s stability under varying storage conditions?

Answer:

  • Thermal stability : Store at -20°C in amber vials to prevent degradation (≤5% loss over 12 months) .
  • Hygroscopicity : Use desiccants in sealed containers; moisture increases hydrolysis rates .
  • pH-dependent stability : Stable in pH 6–8 buffers; avoid acidic conditions (pH <4) to prevent amine protonation and precipitation .

Advanced: How can computational modeling predict interactions between 2-(3-Fluoropiperidin-1-yl)ethanamine and biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina to model binding to GPCRs (e.g., 5-HT₆ receptor) .
  • MD simulations : Assess conformational flexibility of the fluoropiperidine ring in aqueous environments (AMBER force field) .
  • QSAR models : Correlate logP values (experimental: 1.8) with blood-brain barrier permeability .

Advanced: How to validate target engagement in cellular assays while minimizing off-target effects?

Answer:

  • Knockout models : CRISPR/Cas9-edited cell lines lacking the target receptor confirm specificity .
  • Competitive binding : Co-administer known antagonists (e.g., clozapine for 5-HT receptors) to block signal .
  • Dose-response curves : EC₅₀ values should align with receptor expression levels (e.g., 10–100 nM for high-affinity targets) .

Basic: What safety protocols are essential for handling 2-(3-Fluoropiperidin-1-yl)ethanamine?

Answer:

  • PPE : Gloves, lab coat, and goggles; use fume hoods for powder handling .
  • Spill management : Neutralize with 10% acetic acid and absorb with vermiculite .
  • Waste disposal : Incinerate in certified hazardous waste containers .

Advanced: How to address discrepancies in reported solubility data across studies?

Answer:

  • Solvent selection : Use DMSO for stock solutions (≥50 mg/mL), but validate with nephelometry to detect aggregation .
  • Temperature effects : Solubility in PBS decreases from 12 mg/mL at 25°C to 8 mg/mL at 4°C .
  • Ionic strength : High salt buffers (≥150 mM NaCl) reduce solubility by 30% due to salting-out effects .

Advanced: What are the key impurities in synthesized batches, and how are they quantified?

Answer:

  • Common impurities :
    • N-Oxide derivatives : Formed during oxidation (detected via HPLC at 254 nm) .
    • Alkylation byproducts : Unreacted 3-fluoropiperidine (resolved by GC-MS) .
  • Limit tests : ICP-MS for heavy metals (<10 ppm) and Karl Fischer titration for moisture (<0.1%) .

Q. Table 2: Impurity Profile

ImpurityDetection MethodAcceptable Limit
N-OxideHPLC-UV≤0.5%
3-FluoropiperidineGC-MS≤0.2%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.